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Compound of Interest

Compound Name: Kki 5

Cat. No.: B1673659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note: KKI-5 as a Potent Kallikrein
Inhibitor for Cancer Research
KKI-5 is a synthetic peptide that acts as a potent inhibitor of serine proteases, with notable

activity against tissue kallikrein and plasmin. Its chemical formula is C₃₅H₅₅N₁₁O₉, and it has a

molecular weight of 773.88 g/mol . The peptide sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂,

indicating an N-terminal acetylation and a C-terminal amidation, modifications that enhance its

stability and mimicry of native proteins[1][2][3][4].

Functionally, KKI-5 has demonstrated significant potential in oncology research by attenuating

cancer cell invasion[5][6]. Tissue kallikreins are often overexpressed in various cancers and

contribute to tumor progression, angiogenesis, and metastasis by activating downstream

signaling pathways[7]. By inhibiting kallikrein, KKI-5 serves as a valuable tool for investigating

the role of the kallikrein-kinin system (KKS) in cancer biology and for exploring novel

therapeutic strategies against metastatic diseases. The KKS has been implicated in promoting

cancer cell proliferation, migration, and invasion through the activation of signaling cascades

involving bradykinin receptors and downstream effectors like MAPK, PI3K/AKT, and NF-κB[7]

[8].
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Synthesis of KKI-5 via Fmoc-Based Solid-Phase Peptide
Synthesis (SPPS)
This protocol outlines the manual synthesis of KKI-5 on a Rink Amide resin, which will yield a

C-terminally amidated peptide upon cleavage. The synthesis follows the

Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials and Reagents:

Rink Amide MBHA resin

Fmoc-Gln(Trt)-OH

Fmoc-Val-OH

Fmoc-Ser(tBu)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Phe-OH

Fmoc-Pro-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Acetic anhydride

Pyridine

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Water (HPLC grade)

Diethyl ether (cold)

Equipment:

Peptide synthesis vessel

Shaker or bubbler for agitation

Filtration apparatus

High-performance liquid chromatography (HPLC) system (preparative and analytical)

Lyophilizer

Mass spectrometer

Protocol Steps:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

Fmoc Deprotection:

Wash the resin with DMF (3 times).

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:
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In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure®

(3 eq.) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete reaction), repeat the coupling.

Wash the resin with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Gln,

Val, Ser, Arg, Phe, Pro.

N-terminal Acetylation:

After the final Fmoc deprotection of Proline, wash the resin with DMF.

Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.

Wash the resin with DMF (5 times) and DCM (5 times).

Dry the resin under vacuum.

Cleavage and Deprotection:

Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (90:5:2.5:2.5).

Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Washing:

Precipitate the peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and

residual cleavage reagents.

Air-dry the peptide pellet.

Purification and Characterization of KKI-5
Purification by Preparative RP-HPLC:

Column: Preparative C18 column.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

Gradient: A linear gradient tailored to the hydrophobicity of KKI-5, typically starting from 5-

10% B to 50-60% B over 40-60 minutes.

Detection: UV at 220 nm.

Procedure:

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Inject the sample onto the equilibrated column.

Collect fractions corresponding to the major peak.

Analyze the purity of each fraction using analytical RP-HPLC.

Pool the fractions with the desired purity (>95%).

Lyophilize the pooled fractions to obtain the purified KKI-5 as a white powder.

Characterization:

Analytical RP-HPLC: To confirm the purity of the final product using a similar gradient as the

preparative method on an analytical C18 column.
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Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized peptide. The

expected monoisotopic mass for C₃₅H₅₅N₁₁O₉ is approximately 773.42 g/mol .

Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of KKI-5 based

on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific reaction

conditions and scale of the synthesis.

Parameter Expected Value Method of Determination

Crude Peptide Yield 70-85% Gravimetric analysis

Purity after Purification >95% Analytical RP-HPLC

Final Purified Yield 15-30% Gravimetric analysis

Molecular Weight 773.42 ± 0.5 Da ESI-Mass Spectrometry
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Caption: Workflow for the solid-phase synthesis of KKI-5.

Signaling Pathway of Kallikrein Inhibition in Cancer Cell
Invasion
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Caption: KKI-5 inhibits kallikrein, blocking bradykinin-mediated cancer cell invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

